molecular formula C9H12O2 B1211337 5-Norbornen-2-yl acetate CAS No. 6143-29-9

5-Norbornen-2-yl acetate

Cat. No.: B1211337
CAS No.: 6143-29-9
M. Wt: 152.19 g/mol
InChI Key: DRWRVXAXXGJZIO-UHFFFAOYSA-N
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Description

. It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by the presence of an acetate group attached to the norbornene ring. This compound is used in various chemical reactions and has applications in polymer chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

5-Norbornen-2-yl acetate plays a significant role in biochemical reactions, particularly in polymerization processes. It undergoes copolymerization with ethylene using a nickel catalyst system to form high molecular weight functionalized polyethylene bearing ester functionalities . Additionally, it is used as a starting reagent for the synthesis of urea condensation products from alpha-dicarbonyl compounds using bismuth triflate as a catalyst . The compound interacts with various enzymes and proteins during these reactions, facilitating the formation of complex polymer structures.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by participating in polymerization reactions that can alter the physical properties of cellular components. For instance, the copolymerization of this compound with ethylene can lead to the formation of polyethylene derivatives that may impact cell signaling pathways and gene expression . These changes can subsequently affect cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. During polymerization, the compound interacts with nickel catalysts, facilitating the formation of high molecular weight polymers . This process involves the activation of the acetate group, which then participates in the formation of ester linkages within the polymer structure. These interactions can lead to enzyme inhibition or activation, depending on the specific context of the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can vary depending on the presence of catalysts and other reactive species . Long-term exposure to the compound in in vitro or in vivo studies may result in gradual changes in cellular function, particularly in the context of polymerization reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may facilitate normal polymerization processes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, potentially disrupting cellular function and leading to adverse outcomes . Threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to polymerization and esterification reactions. The compound interacts with enzymes such as nickel catalysts and bismuth triflate, facilitating the formation of complex polymer structures . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The transport and distribution of this compound are critical factors that determine its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, particularly in the context of polymerization reactions . Understanding the subcellular distribution of this compound is essential for elucidating its role in biochemical processes.

Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Norbornen-2-yl acetate is unique due to its ability to undergo ROMP, leading to the formation of polymers with specific functional groups. This property makes it valuable in the development of advanced materials with tailored properties .

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWRVXAXXGJZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26936-09-4
Record name Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate, homopolymer
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DSSTOX Substance ID

DTXSID40967002
Record name Bicyclo[2.2.1]hept-5-en-2-yl acetate
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6143-29-9, 5257-37-4
Record name Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6143-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetoxy-5-norbornene
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Record name NSC128686
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Record name 6143-29-9
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Record name Bicyclo[2.2.1]hept-5-en-2-yl acetate
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Record name Norborn-5-en-2-yl acetate
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Synthesis routes and methods I

Procedure details

To a solution of bicyclo[2.2.1]hept-5-en-2-ol (25 g) in 200 mL of anhydrous, dichloromethane is added triethylamine (30 mL) and 4-N,N-dimethylaminopyridine (30 mg). With stirring at room temperature and under an inert atmosphere, of acetic anhydride (35 mL) was added neat and dropwise to the above reaction mixture while maintaining the reaction at room temperature over 1.5 h. Upon complete addition of the anhydride the reaction is left for 3 h, the solvents were stripped and the crude mixture was purified by silica gel chromatography eluting with 25% ethyl acetate/hexanes to afford the title compound in a quantitative yield. 1H NMR (CDCl3, 400 MHz) δ 6.21 (m, 1H), 5.83 (m, 1H), 5.18 (m, 1H), 3.12 (d, 1H), 2.72 (d, 1H), 2.16 (s, 3H), 2.00 (m, 1H), 1.35 (m, 1H), 1.21 (m, 1H), 0.83 (m, 1H), APCl MS m/z 153.2 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

11 g of 2-hydroxymethyl-5-norboronene were dissolved in 21 ml of pyridine, and 11 ml of acetic anhydride were added dropwise to the mixture, followed by stirring at room temperature for 12 hours. The resultant reaction mixture was poured into 100 ml of water, and the organic layer was then extracted with 100 ml of ethyl acetate. Afterward, the thus extracted organic layer was washed with 0.5 N hydrochloric acid, a 3% aqueous sodium carbonate solution and saturated saline in this order. This organic layer was dried over magnesium sulfate, and ethyl acetate was distilled off under reduced pressure, thereby obtaining 13 g of 2-acetoxy-5-norbornene. Next, 13 g of 2-acetoxy-5-norbornene were added dropwise to a mixture of 50 ml of 90% formic acid and 13 ml of 30% aqueous hydrogen peroxide under ice-cooling, followed by stirring at room temperature for 12 hours. Formic acid was distilled off under reduced pressure, and 30 ml of methanol, 13 g of sodium hydroxide and 25 ml of water were added to the resultant residue and reaction was then carried out at 45 to 50° C. for 1 hour. After the reaction solution was allowed to cool, the resultant organic layer was extracted with 100 ml of ethyl acetate, washed with saturated brine, and then dried over magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 5 g of 2,3-dihydroxy-5(6)-hydroxymethylnorbornane.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-Norbornene-2-yl acetate a valuable monomer in polymerization reactions?

A1: 5-Norbornene-2-yl acetate is a versatile monomer for several reasons:

  • Ring-opening metathesis polymerization (ROMP): The norbornene double bond readily undergoes ROMP, enabling the synthesis of well-defined polymers. []
  • Vinyl addition polymerization: It can participate in vinyl addition polymerization, leading to polymers with distinct properties compared to ROMP products. [, ]
  • Functional group incorporation: The acetate group introduces polarity and can be further modified to create diverse functionalities within the polymer chain. [, ]

Q2: What types of catalysts are commonly employed for the polymerization of 5-Norbornene-2-yl acetate?

A2: Various transition metal catalysts are effective in polymerizing NB-OCOMe:

  • Nickel-based catalysts: These are widely used, often in conjunction with co-catalysts like B(C6F5)3 and sometimes AlEt3, to produce high molecular weight polymers with controlled molecular weight distributions. [, , , , , ]
  • Palladium-based catalysts: Similar to nickel catalysts, palladium systems, including those with α-diimine ligands, are explored for copolymerizations with ethylene and other monomers. [, , , , , ]
  • Tungsten-based catalysts: Systems like WCl6/(CH3)4Sn have been used for ring-opening metathesis copolymerizations with cycloalkenes. []

Q3: How does the incorporation of 5-Norbornene-2-yl acetate influence the properties of polyethylene copolymers?

A3: Introducing NB-OCOMe into polyethylene backbones can significantly alter the polymer's characteristics:

  • Enhanced hydrophilicity: The acetate group increases the polymer's polarity, leading to improved water affinity. []
  • Tunable glass transition temperature (Tg): The presence of NB-OCOMe units can raise the Tg, influencing the polymer's thermal properties. []
  • Improved adhesion and compatibility: The polar functional groups can enhance adhesion to polar substrates and improve compatibility with other materials. [, ]

Q4: Can the acetate functionality in the resulting polymers be further modified?

A4: Yes, the acetate group provides a handle for post-polymerization modifications. For instance, it can be hydrolyzed to generate hydroxyl groups, opening avenues for further chemical transformations and the introduction of new functionalities. []

Q5: Are there challenges associated with the copolymerization of ethylene and 5-Norbornene-2-yl acetate?

A5: Yes, effectively incorporating polar monomers like NB-OCOMe into polyolefin chains poses some challenges:

  • Catalyst poisoning: Traditional Ziegler-Natta catalysts are highly sensitive to polar groups, leading to catalyst deactivation. []
  • Control over comonomer incorporation: Achieving high levels of polar monomer incorporation while maintaining good catalytic activity can be challenging. [, ]

Q6: How are these challenges addressed in recent research?

A6: Researchers are actively developing strategies to overcome these limitations:

  • Ligand design: New catalyst systems with bulky or electron-donating ligands are being explored to improve catalyst tolerance towards polar monomers. [, , ]
  • Redox control: Employing redox-active ligands allows for switching catalyst activity during polymerization, enabling control over polymer microstructure and comonomer incorporation. [, ]
  • Heterogeneous catalysts: Anchoring catalysts onto solid supports through hydrogen bonding interactions enhances stability and enables the synthesis of high-molecular-weight copolymers with controlled morphology. []

Q7: What analytical techniques are commonly employed to characterize polymers containing 5-Norbornene-2-yl acetate?

A7: Several analytical methods are crucial for characterizing these copolymers:

  • Nuclear magnetic resonance (NMR) spectroscopy: Provides information on polymer structure, comonomer composition, and tacticity. [, , ]
  • Gel permeation chromatography (GPC): Determines molecular weight distribution and provides insights into polymerization mechanisms. [, ]
  • Fourier-transform infrared (FTIR) spectroscopy: Confirms the presence of specific functional groups, such as the acetate carbonyl group. [, ]
  • Differential scanning calorimetry (DSC): Investigates thermal transitions, including glass transition temperature (Tg) and melting behavior. []
  • Thermogravimetric analysis (TGA): Assesses the thermal stability of the copolymers. [, ]

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